molecular formula C14H11Br2NOS B2986853 N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide CAS No. 804484-31-9

N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Cat. No.: B2986853
CAS No.: 804484-31-9
M. Wt: 401.12
InChI Key: RHVVDNTVVULDBT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C14H11Br2NOS and its molecular weight is 401.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide and its derivatives have been synthesized and characterized using a range of techniques. Studies have focused on their structural properties through methods such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), UV-visible (UV-Vis) spectra, and single crystal X-ray diffraction (XRD). These characterizations provide insights into the molecular conformation, hydrogen bond network properties, and thermal properties of the compounds. For instance, Lahtinen et al. (2014) synthesized sulfanilamide derivatives, analyzing their crystal structures and thermal properties, although these derivatives show distinct packing and hydrogen bonding models, highlighting the versatility of sulfanilamide compounds in structural chemistry (Lahtinen et al., 2014).

Antimicrobial Studies

Several studies have assessed the antimicrobial properties of this compound derivatives. Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety suitable as antimicrobial agents. Their evaluation against various bacterial and fungal strains showed promising results, suggesting the potential use of these compounds in developing new antimicrobial agents (Darwish et al., 2014).

Material Science Applications

The research also delves into the application of these compounds in materials science, particularly in the synthesis of heterocyclic compounds and as intermediates in natural synthesis. For example, Magadum and Yadav (2018) discussed the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, showcasing its role as an intermediate in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Quantum Computational Approach

The vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on molecules similar to this compound have been characterized through quantum computational approaches. Jenepha Mary et al. (2022) detailed the vibrational signatures via Raman and Fourier transform infrared spectroscopy, comparing results with ab initio calculations, thus providing a deeper understanding of the molecular structure and stability through stereo-electronic interactions (Jenepha Mary et al., 2022).

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-bromophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NOS/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVVDNTVVULDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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